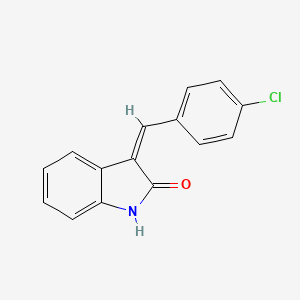

3-(4-Chlorobenzylidene)indolin-2-one

Vue d'ensemble

Description

3-(4-Chlorobenzylidene)indolin-2-one is a functionalized indolin-2-one . It has been studied for its E-Z isomeric motion under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions .

Synthesis Analysis

The synthesis of this compound is straightforward . A mixture of isatin and hydrazine hydrate is refluxed in ethanol to obtain isatin monohydrazone in quantitative yields .Molecular Structure Analysis

The molecular structure of this compound has been investigated using density functional theory . The results show that the experimental observations are predicted correctly by the PBE0-D3BJ/Def2TZVPP level of theory .Chemical Reactions Analysis

The [3+2] cycloaddition reactions of dibromoformaldoxime and this compound have been investigated . The distortion/interaction analyses revealed that these [3+2] cycloaddition reactions are under distortion control, and FMO calculations indicated a dominant HOMO multiple bond system to LUMO TAC interaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using SwissADME and density function theory (DFT) analysis . The DFT results provided further support for other studies, implying that this compound can form hydrogen bonds and (weak) dispersion interactions with other molecules, such as solvents and biomolecules .Applications De Recherche Scientifique

Synthesis and Drug Development

- 3-Arylideneindolin-2-ones, a category that includes 3-(4-Chlorobenzylidene)indolin-2-one, are significant in drug development for treating conditions like cancer and Alzheimer's disease. Innovative synthesis methods for these compounds, allowing modifications at specific positions, have been developed (Ong et al., 2017).

Tyrosine Kinase Inhibition

- These compounds have been identified as novel classes of tyrosine kinase inhibitors, showing selective inhibition of receptor tyrosine kinases (RTKs), which are crucial for treating diseases like cancer (Sun et al., 1998).

Anticancer Efficacy

- Certain derivatives have shown potent anticancer efficacy in in vitro studies, particularly against ovarian cancer. Their mechanism of action involves inducing apoptosis in cancer cells (Karthikeyan et al., 2019).

Organocatalytic Applications

- They have been used in organocatalytic asymmetric Michael-Michael cascade reactions, leading to the creation of complex molecules with potential pharmaceutical applications (Zhao et al., 2014).

Fluorophoric Derivatives

- These compounds can undergo skeletal rearrangement to form fluorophoric derivatives, useful in chemical sensing and imaging applications (Chaudhari et al., 2019).

Ligands for α-Synuclein Fibrils

- 3-(Benzylidene)indolin-2-one derivatives have been evaluated as ligands for alpha-synuclein fibrils, which could have implications for neurodegenerative diseases like Parkinson's and Alzheimer's (Chu et al., 2015).

Indolin-2-One as Antitumor Agents

- Indolin-2-one has been extensively researched for its role in cancer treatment. The chemical modifications and synthetic developments of this compound have shown promising results in antitumor activities (Chaudhari et al., 2021).

Antitumor Activity of Chloropyrrole Derivatives

- Derivatives containing chloropyrroles have been synthesized and evaluated for their antitumor activities, showcasing significant potential against various cancer cell lines (Jin et al., 2011).

Sulfur Dioxide Insertion in Synthesis

- A novel synthesis method involving sulfur dioxide insertion has been developed for these compounds, broadening the scope for chemical modifications and potential applications (Liu et al., 2017).

Antioxidant Activity

- Derivatives of indolin-2-one have been synthesized and evaluated for their antioxidant activities, demonstrating potential in various therapeutic applications (Hezarcheshmeh & Azizian, 2021).

Novel Synthesis Methods

- Efficient synthesis methods for various derivatives, including those with therapeutic potential, have been developed, showcasing the versatility of this chemical class (Kiamehr et al., 2015).

Antiproliferative Evaluation

- Piperazine-1-carbothiohydrazide derivatives of indolin-2-one have shown significant antiproliferative activity against human cancer cell lines (Lin et al., 2013).

Mécanisme D'action

Target of Action

Indolin-2-one derivatives have been associated with a variety of biological activities .

Mode of Action

It has been suggested that the compound may participate in [3 + 2] cycloaddition reactions . These reactions involve the addition of a multiple bond system to a three-atom component, providing a method for the synthesis of various five-membered heterocycles .

Biochemical Pathways

Indolin-2-one derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indolin-2-one derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Orientations Futures

The future directions for the study of 3-(4-Chlorobenzylidene)indolin-2-one could involve a more comprehensive investigation of the [3+2] cycloaddition reactions of nitrile oxides with (Z)-multi bond systems . Additionally, further biological investigations for the most potent inhibitor could be performed to gain a better understanding of its apoptotic activity .

Analyse Biochimique

Cellular Effects

Related indolin-2-one derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

(3Z)-3-[(4-chlorophenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXKMQYKNWKSNZ-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3335-90-8 | |

| Record name | NSC13587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

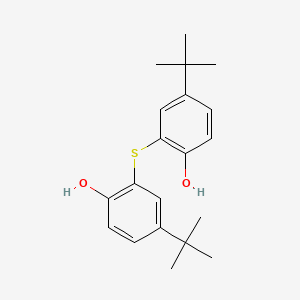

![1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B3051302.png)